[(6-Phenylhex-1-yn-3-yl)selanyl]benzene
Description
[(6-Phenylhex-1-yn-3-yl)selanyl]benzene is an organoselenium compound characterized by a benzene ring substituted with a selanyl (-Se-) group attached to a hex-1-yn-3-yl chain bearing a terminal phenyl group. This structure combines aromaticity, a rigid alkyne spacer, and selenium’s unique electronic properties, making it a candidate for applications in materials science, catalysis, and medicinal chemistry.
Properties
CAS No. |
61713-48-2 |
|---|---|
Molecular Formula |
C18H18Se |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
6-phenylhex-1-yn-3-ylselanylbenzene |
InChI |
InChI=1S/C18H18Se/c1-2-17(19-18-13-7-4-8-14-18)15-9-12-16-10-5-3-6-11-16/h1,3-8,10-11,13-14,17H,9,12,15H2 |
InChI Key |
PFRWRFCTPJHHLT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(CCCC1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Phenylhex-1-yn-3-yl)selanyl]benzene typically involves the coupling of a phenylacetylene derivative with a selenide source. One common method is the Sonogashira coupling reaction, which involves the reaction of phenylacetylene with a selenide compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(6-Phenylhex-1-yn-3-yl)selanyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide or diselenide derivatives.
Substitution: The phenyl and hexynyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide or diselenide derivatives.
Substitution: Various substituted phenyl or hexynyl derivatives, depending on the reagents used.
Scientific Research Applications
[(6-Phenylhex-1-yn-3-yl)selanyl]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antioxidant and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.
Industry: Utilized in the development of materials with unique electronic or optical properties due to the presence of selenium.
Mechanism of Action
The mechanism of action of [(6-Phenylhex-1-yn-3-yl)selanyl]benzene involves its interaction with molecular targets through its selenium atom. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with specific enzymes or proteins, modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural Features of Selenium-Containing Analogous Compounds
- Key Observations :
Spectroscopic and Crystallographic Properties
Table 2: Spectroscopic and Crystallographic Data
- Key Observations: The absence of reported data for the target compound highlights a research gap. However, analogs like 4-((4-bromobenzyl)selanyl)aniline show diagnostic IR bands (e.g., C≡N at 2235 cm⁻¹) and triclinic packing stabilized by π-π interactions . Alkyne protons in the target compound would likely resonate near δ 2.0–3.0 ppm, distinct from aromatic protons in other analogs .
Computational and Intermolecular Interaction Studies
- 4-((4-Bromobenzyl)selanyl)aniline exhibited intermolecular hydrogen bonding and C-Br···π interactions in its crystal structure, as revealed by Hirshfeld surface analysis .
- DFT/B3LYP studies on similar compounds highlight selenium’s electron-withdrawing effects, which could stabilize charge transfer in the target compound’s conjugated system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
